molecular formula C10H12ClNO B15238753 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hcl

6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hcl

Cat. No.: B15238753
M. Wt: 197.66 g/mol
InChI Key: RZWXDTRKMDWPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride is a chemical compound with a unique structure that includes a methyl group attached to the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a methyl-substituted benzylamine and a suitable cyclizing agent. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methyl group and other positions on the isoquinoline ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include oxidized quinoline derivatives, reduced isoquinoline derivatives, and various substituted isoquinoline compounds.

Scientific Research Applications

6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Methylisoquinoline: Lacks the dihydro and one functionalities.

    3,4-Dihydroisoquinolin-1(2H)-one: Lacks the methyl group.

    Isoquinoline: The parent compound without any substitutions.

Uniqueness

6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride is unique due to the presence of both the methyl group and the dihydroisoquinoline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

6-methyl-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride

InChI

InChI=1S/C10H11NO.ClH/c1-7-2-3-9-8(6-7)4-5-11-10(9)12;/h2-3,6H,4-5H2,1H3,(H,11,12);1H

InChI Key

RZWXDTRKMDWPTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NCC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.